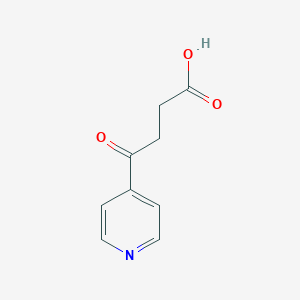

4-Oxo-4-(pyridin-4-yl)butanoic acid

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

4-oxo-4-pyridin-4-ylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c11-8(1-2-9(12)13)7-3-5-10-6-4-7/h3-6H,1-2H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHBYZGQLPMSIFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60375084 | |

| Record name | 4-Oxo-4-(pyridin-4-yl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60375084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5693-75-4 | |

| Record name | γ-Oxo-4-pyridinebutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5693-75-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Oxo-4-(pyridin-4-yl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60375084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-Oxo-4-(pyridin-4-yl)butanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Oxo-4-(pyridin-4-yl)butanoic acid, a molecule of interest in medicinal chemistry and drug development. This document details the synthetic route, experimental protocols, and in-depth characterization of the compound.

Synthesis

The synthesis of 4-Oxo-4-(pyridin-4-yl)butanoic acid is most commonly achieved through a Friedel-Crafts acylation reaction. However, the direct acylation of pyridine is challenging due to the electron-deficient nature of the pyridine ring and the coordination of the nitrogen atom with the Lewis acid catalyst. Therefore, alternative strategies or modified conditions are often employed. A general and analogous approach involves the reaction of a pyridine derivative with succinic anhydride in the presence of a Lewis acid catalyst, followed by hydrolysis.

A plausible synthetic route is the Friedel-Crafts acylation of pyridine with succinic anhydride. This reaction introduces the 3-carboxypropanoyl group to the pyridine ring.

An In-Depth Technical Guide to the Physicochemical Properties of 4-Oxo-4-(pyridin-4-yl)butanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Oxo-4-(pyridin-4-yl)butanoic acid and its isomers. Due to the limited availability of specific experimental data for the 4-pyridyl isomer, this document also presents comparative data for the 2-pyridyl and 3-pyridyl isomers to offer a broader understanding within this chemical class. Furthermore, detailed experimental protocols for determining key physicochemical parameters are provided to facilitate further research and characterization.

Chemical Identity and Structure

4-Oxo-4-(pyridin-4-yl)butanoic acid belongs to a class of compounds characterized by a pyridine ring linked to a butanoic acid chain via a ketone group. The position of the nitrogen atom in the pyridine ring significantly influences the molecule's electronic properties, and consequently, its physicochemical and biological characteristics.

Table 1: Chemical Identification of 4-Oxo-4-(pyridin-yl)butanoic Acid Isomers

| Property | 4-Oxo-4-(pyridin-2-yl)butanoic acid | 4-Oxo-4-(pyridin-3-yl)butanoic acid | 4-Oxo-4-(pyridin-4-yl)butanoic acid |

| IUPAC Name | 4-oxo-4-(pyridin-2-yl)butanoic acid | 4-oxo-4-(pyridin-3-yl)butanoic acid[1] | 4-oxo-4-(pyridin-4-yl)butanoic acid |

| Synonyms | γ-Oxo-2-pyridinebutanoic acid | γ-Oxo-3-pyridinebutanoic acid, 3-Succinoylpyridine[1] | 4-(4-Pyridyl)-4-oxobutyric acid, Isonicotinoylpropionic acid |

| Molecular Formula | C₉H₉NO₃[2] | C₉H₉NO₃[1] | C₉H₉NO₃ |

| Molecular Weight | 179.17 g/mol [2] | 179.17 g/mol [1] | 179.17 g/mol |

| CAS Number | 5768-27-4[2] | 4192-31-8[1] | 5440-57-3 |

Physicochemical Properties

The physicochemical properties of a compound are critical in drug discovery and development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The table below summarizes the available experimental and computed data for the isomers of 4-Oxo-4-(pyridin-yl)butanoic acid.

Table 2: Comparative Physicochemical Properties of 4-Oxo-4-(pyridin-yl)butanoic Acid Isomers

| Property | 4-Oxo-4-(pyridin-2-yl)butanoic acid | 4-Oxo-4-(pyridin-3-yl)butanoic acid | 4-Oxo-4-(pyridin-4-yl)butanoic acid |

| Physical State | Solid | Solid[1] | Solid (Predicted) |

| Melting Point | 89-92 °C[2] | 160-162 °C | No data available |

| Boiling Point | No data available | No data available | No data available |

| Solubility | No specific data available | No specific data available | No specific data available |

| pKa | No data available | No data available | No data available |

| LogP (Computed) | No data available | -0.1[1] | No data available |

Experimental Protocols

To address the data gaps for 4-Oxo-4-(pyridin-4-yl)butanoic acid, this section provides detailed, generalized experimental protocols for the determination of its key physicochemical properties.

Determination of Melting Point

The melting point is a fundamental property indicating the purity of a crystalline solid.

Protocol: Capillary Melting Point Determination [3][4][5][6]

-

Sample Preparation: Finely powder a small, dry sample of 4-Oxo-4-(pyridin-4-yl)butanoic acid.

-

Capillary Tube Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

-

Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.

-

Heating: Heat the sample at a rate of 10-20 °C per minute initially.

-

Observation: As the melting point is approached, reduce the heating rate to 1-2 °C per minute to allow for thermal equilibrium.

-

Data Recording: Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle disappears (completion of melting). The melting point is reported as this range.

Determination of Aqueous Solubility

Solubility is a critical parameter for drug absorption and formulation.

Protocol: Shake-Flask Method for Aqueous Solubility

-

Sample Preparation: Add an excess amount of 4-Oxo-4-(pyridin-4-yl)butanoic acid to a known volume of purified water in a sealed, clean vial.

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the suspension to settle. If necessary, centrifuge or filter the sample to separate the solid from the saturated solution.

-

Quantification: Accurately withdraw a known volume of the clear, saturated solution.

-

Analysis: Determine the concentration of the dissolved compound using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC), against a standard curve.

-

Calculation: Express the solubility in units such as mg/mL or mol/L.

Determination of pKa

The acid dissociation constant (pKa) is crucial for understanding the ionization state of a molecule at different pH values, which affects its solubility, permeability, and receptor binding.

Protocol: Potentiometric Titration for pKa Determination [7][8][9][10][11]

-

Solution Preparation: Prepare a solution of 4-Oxo-4-(pyridin-4-yl)butanoic acid of known concentration (e.g., 1 mM) in a suitable solvent system (e.g., water or a water-cosolvent mixture).[7]

-

Titration Setup: Calibrate a pH meter with standard buffers. Place the sample solution in a thermostatted vessel and immerse the pH electrode.[7]

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) added in small, precise increments.[7]

-

Data Collection: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point. Alternatively, the inflection point of the first derivative of the titration curve corresponds to the equivalence point, and the pKa is the pH at half this volume.

Determination of LogP

The partition coefficient (LogP) is a measure of a compound's lipophilicity, which is a key determinant of its ability to cross biological membranes.

Protocol: Shake-Flask Method for LogP Determination [12][13]

-

Phase Preparation: Prepare mutually saturated n-octanol and water (or a suitable buffer, e.g., phosphate buffer at pH 7.4).

-

Partitioning: Dissolve a known amount of 4-Oxo-4-(pyridin-4-yl)butanoic acid in one of the phases. Add a known volume of the second phase to create a biphasic system with a defined volume ratio.

-

Equilibration: Vigorously shake the mixture for a set period to allow for partitioning of the compound between the two phases. Then, allow the phases to separate completely, often aided by centrifugation.

-

Sampling: Carefully withdraw an aliquot from both the aqueous and the n-octanol phases.

-

Analysis: Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., HPLC-UV).

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Biological Context and Potential Pathways

While specific signaling pathways for 4-Oxo-4-(pyridin-4-yl)butanoic acid are not well-documented, its structural analog, 4-oxo-4-(3-pyridyl)butanoic acid, is a known metabolite of the tobacco-specific nitrosamine, 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), a potent lung carcinogen.[14][15] The metabolism of NNK involves a series of enzymatic reactions, primarily mediated by cytochrome P450 enzymes.[1] This metabolic activation can lead to the formation of DNA adducts, which are implicated in carcinogenesis.

Derivatives of similar 4-oxo-butanoic acids have been investigated for various biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[16][17][18] These activities suggest potential interactions with various biological targets and signaling pathways, which warrant further investigation for 4-Oxo-4-(pyridin-4-yl)butanoic acid.

Visualizations

The following diagrams illustrate key experimental and logical workflows relevant to the characterization of 4-Oxo-4-(pyridin-4-yl)butanoic acid.

Caption: Workflow for Synthesis and Characterization.

Caption: Experimental Workflow for pKa Determination.

Caption: Simplified Metabolic Pathway of NNK.

References

- 1. 4-Oxo-4-(3-pyridyl)butyric acid | C9H9NO3 | CID 437 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. scribd.com [scribd.com]

- 4. byjus.com [byjus.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. Class 11 Chemistry Determination Of Melting Point Experiment [vedantu.com]

- 7. creative-bioarray.com [creative-bioarray.com]

- 8. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide - PMC [pmc.ncbi.nlm.nih.gov]

- 12. acdlabs.com [acdlabs.com]

- 13. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Extensive metabolic activation of the tobacco-specific carcinogen 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone in smokers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Metabolism in the F344 rat of 4-(N-methyl-N-nitrosamino)-1-(3-pyridyl)-1-butanone, a tobacco-specific carcinogen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. mdpi.com [mdpi.com]

- 18. mdpi.com [mdpi.com]

The Biological Versatility of 4-Oxo-4-(pyridin-4-yl)butanoic Acid Derivatives: A Technical Guide for Drug Discovery Professionals

An In-Depth Exploration of Anticancer, Anti-inflammatory, and Antimicrobial Potential

The 4-oxo-4-(pyridin-4-yl)butanoic acid scaffold has emerged as a promising template in medicinal chemistry, with its derivatives demonstrating a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the current research landscape, focusing on the anticancer, anti-inflammatory, and antimicrobial properties of this class of compounds. Due to the limited availability of extensive public data on 4-oxo-4-(pyridin-4-yl)butanoic acid derivatives specifically, this guide draws upon findings from closely related analogues, such as those based on pyridin-2-ylamino and other heterocyclic butanoic acid cores, to present a holistic view of their potential.

Anticancer Activity: Targeting Cell Viability and Apoptosis

Derivatives of the 4-oxo-4-(pyridin-yl)butanoic acid backbone have shown notable potential as anticancer agents. The primary mechanism of action appears to be the induction of apoptosis in cancer cell lines, a process of programmed cell death that is often dysregulated in tumors.

Quantitative Data: Cytotoxicity of Related Derivatives

While specific IC50 values for a broad range of 4-oxo-4-(pyridin-4-yl)butanoic acid derivatives are not extensively documented, studies on structurally similar heterocyclic compounds incorporating the butanoic acid moiety have demonstrated significant cytotoxic effects against various cancer cell lines. These data provide a valuable benchmark for the potential potency of this chemical class.

| Compound Class | Cell Line | IC50 (µM) |

| Tetrazole-hydrazone derivatives | A549 (Lung Adenocarcinoma) | 1.22 - 3.62[1] |

| Tetrazole-based isoxazolines | A549 (Lung Adenocarcinoma) | 1.49 - 2.83[1] |

| Quercetin-DHA hybrid | HCT116 (Colon Cancer) | 0.34 - 22.4[1] |

| Sulfonylurea derivatives | MDA-MB-231 (Breast Cancer) | Not specified[1] |

| Sulfonylurea derivatives | MCF-7 (Breast Cancer) | Not specified[1] |

Signaling Pathways in Anticancer Activity

The anticancer activity of some succinamic acid derivatives, which are structurally related to the compounds of interest, has been associated with the upregulation of the p53 tumor suppressor protein. Activation of p53 can initiate a cascade of events leading to apoptosis, primarily through the intrinsic (mitochondrial) pathway.

Caption: p53-mediated apoptotic signaling pathway.

Experimental Protocol: MTT Assay for Cytotoxicity

The half-maximal inhibitory concentration (IC50) of a compound against cancer cell lines is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

-

Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

-

Procedure:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of approximately 2 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the test compound and incubated for an additional 24, 48, or 72 hours.

-

MTT Addition: Following the incubation period, the culture medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL), and the plate is incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is then carefully removed, and the formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO).

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured at a wavelength of 570 nm using a microplate reader. The IC50 value is then calculated from the dose-response curve.

-

Anti-inflammatory and Analgesic Activities

Derivatives of 4-oxo-4-(pyridin-yl)butanoic acid, particularly those incorporating a piperazine or pyrimidine moiety, have demonstrated significant anti-inflammatory and analgesic properties in preclinical models.[1][2][3]

Quantitative Data: In Vivo Anti-inflammatory and Analgesic Effects

The anti-inflammatory and analgesic potential of these derivatives is typically evaluated in animal models. The following table summarizes representative data for related compounds.

| Compound Class | Animal Model | Dose | Effect |

| Pyrimidinyl piperazinyl butanoic acid derivatives | p-benzoquinone-induced writhing (mice) | 100 mg/kg | Potent antinociceptive effects |

| Pyrimidinyl piperazinyl butanoic acid derivatives | Carrageenan-induced paw edema (rats) | Not specified | Significant anti-inflammatory activity |

Signaling Pathways in Inflammation

The anti-inflammatory effects of butanoic acid derivatives are thought to be mediated through the modulation of key inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) pathway. Some pyridine N-oxide derivatives have been shown to inhibit NF-κB DNA binding.[4] Additionally, some butanoic acid derivatives have been identified as histone deacetylase (HDAC) inhibitors, which can also play a role in regulating inflammation.[5]

Caption: Postulated inhibition of the NF-κB signaling pathway.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a standard in vivo model for evaluating acute inflammation.

-

Principle: Injection of carrageenan into the rat paw induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.

-

Procedure:

-

Animal Grouping: Rats are divided into several groups: a control group (vehicle), a standard drug group (e.g., indomethacin), and test groups receiving different doses of the derivative.

-

Compound Administration: The test compound or standard drug is typically administered orally or intraperitoneally prior to the carrageenan injection.

-

Induction of Edema: A sub-plantar injection of a 1% carrageenan solution is administered into the right hind paw of each rat.

-

Paw Volume Measurement: The paw volume is measured at various time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

-

Calculation of Inhibition: The percentage of inhibition of edema is calculated for each group relative to the control group.

-

Antimicrobial and Antifungal Activities

Heterocyclic compounds derived from 4-oxo-4-(aryl)-butenoic acid have shown promising antimicrobial and antifungal properties against a range of pathogenic microorganisms.[1][6][7]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

| Compound Class | Microorganism | MIC (µg/mL) |

| Hydrazone derivatives | Staphylococcus aureus | 0.78 - 6.25[8] |

| Hydrazone derivatives | Methicillin-resistant S. aureus (MRSA) | 1.56 - 6.25[8] |

| Hydrazone derivatives | Bacillus subtilis | 0.78 - 3.12[8] |

| Hydrazone derivatives | Acinetobacter baumannii | 0.78 - 12.5[8] |

| Hydrazide-hydrazones | Staphylococcus epidermidis | 0.48 - 15.62[6] |

| Hydrazide-hydrazones | Bacillus cereus | 0.98 - 62.5[6] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

The minimum inhibitory concentration (MIC) is a standard measure of the in vitro effectiveness of an antimicrobial agent.

-

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

-

Procedure:

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

-

Serial Dilutions: Two-fold serial dilutions of the test compound are prepared in a liquid growth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, or 28°C for 48 hours for fungi).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

-

Synthesis of 4-Oxo-4-(pyridin-4-yl)butanoic Acid Derivatives: A General Overview

The synthesis of derivatives of 4-oxo-4-(pyridin-4-yl)butanoic acid typically involves the modification of the carboxylic acid moiety. Common synthetic strategies include the formation of amides, esters, and hydrazones.

Caption: General synthetic workflow for derivatives.

A common route to amide derivatives involves the activation of the carboxylic acid, for example, by conversion to an acid chloride or by using a coupling agent, followed by reaction with a primary or secondary amine.[3] Similarly, ester derivatives can be prepared by reaction with an alcohol under acidic conditions. Hydrazide-hydrazone derivatives can be synthesized by first reacting the butanoic acid with hydrazine hydrate to form the corresponding hydrazide, which is then condensed with an appropriate aldehyde or ketone.

Conclusion

The 4-oxo-4-(pyridin-4-yl)butanoic acid scaffold represents a promising starting point for the design and development of new therapeutic agents with a diverse range of biological activities. While much of the currently available data is on structurally related analogues, the consistent demonstration of anticancer, anti-inflammatory, and antimicrobial potential across this broader class of compounds strongly suggests that derivatives of 4-oxo-4-(pyridin-4-yl)butanoic acid warrant further investigation. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for researchers and drug development professionals to explore the therapeutic potential of this versatile chemical scaffold. Future studies focusing specifically on the 4-pyridin-4-yl core are needed to fully elucidate its structure-activity relationships and to identify lead candidates for further development.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis, Analgesic And Anti-Inflammatory Activities Of 4-Oxo-4-(4-(Pyrimidin-2-Yl) Piperazin-1-Yl)Butanoic Acid Derivatives | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. 4-Oxo-4-(pyridin-3-yl)butanoate | C9H8NO3- | CID 7021185 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Amidation inhibitors 4-phenyl-3-butenoic acid and 5-(acetylamino)-4-oxo-6-phenyl-2-hexenoic acid methyl ester are novel HDAC inhibitors with anti-tumorigenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. The Use of 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid in the Preparation of Some New Heterocyclic Compounds With Expected Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and antimicrobial studies of hydrazone derivatives of 4-[3-(2,4-difluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid and 4-[3-(3,4-difluorophenyl)-4-formyl-1 H-pyrazol-1-yl]benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Biological Activities of 4-Oxo-4-(pyridin-4-yl)butanoic Acid: A Review of Available Data

For Immediate Release

Shanghai, China – December 25, 2025 – An extensive review of publicly available scientific literature reveals a notable absence of detailed research on the specific mechanism of action for the compound 4-Oxo-4-(pyridin-4-yl)butanoic acid. While the chemical structure is defined, in-depth studies elucidating its protein targets, associated signaling pathways, and cellular effects appear to be limited or not widely published.

This technical overview aims to provide a comprehensive summary of the current landscape of knowledge surrounding this molecule and its close structural analogs. The information presented is intended for researchers, scientists, and professionals in drug development who may have an interest in this chemical scaffold.

Current State of Knowledge on 4-Oxo-4-(pyridin-4-yl)butanoic acid

Searches of prominent scientific databases and chemical repositories confirm the existence of 4-Oxo-4-(pyridin-4-yl)butanoic acid and its hydrochloride salt. However, these sources lack detailed pharmacological and biochemical data. There is a conspicuous absence of studies detailing its binding affinity to specific receptors, enzymatic inhibition constants, or effects on cellular functions. Consequently, no established signaling pathways or specific protein targets have been definitively associated with this compound in the available literature.

Insights from Structural Analogs and Derivatives

While direct information is scarce, the broader family of pyridinyl butanoic acid derivatives has been the subject of some investigation, offering potential, albeit speculative, avenues for future research into the 4-pyridinyl isomer.

Pyridin-2-ylamino Derivatives: A Spectrum of Bioactivity

Derivatives of the closely related 4-oxo-4-(pyridin-2-ylamino)butanoic acid have demonstrated a range of biological activities, including anticancer, anti-inflammatory, and analgesic properties.[1] For instance, certain succinamic acid derivatives within this class have been shown to induce apoptosis in cancer cell lines, potentially through the upregulation of the p53 tumor suppressor protein.[1] This suggests that modifications to the pyridinyl butanoic acid scaffold can yield compounds with significant therapeutic potential.

Pyridin-3-yl Isomer: A Nicotine Metabolite

In contrast, the isomer 4-Oxo-4-(pyridin-3-yl)butanoic acid is primarily recognized as a metabolite of nicotine and tobacco-specific N-nitrosamines.[2] It is formed through the metabolic processing of these compounds by cytochrome P450 enzymes and is commonly detected in the urine of smokers.[2] This metabolic role distinguishes it from the synthetically accessible 4-pyridinyl isomer, and its biological activities are likely linked to the toxicology and pharmacology of tobacco products.

Complex Derivatives as Receptor Agonists

Further illustrating the versatility of the broader chemical class, a series of complex 4-oxo-4-(indolin-1-yl)butanoic acid derivatives containing a phenyl-oxadiazole moiety have been identified as potent and selective agonists of the sphingosine-1-phosphate receptor 1 (S1P₁).[3] S1P₁ agonism is a clinically validated mechanism for the treatment of autoimmune diseases.[3] This finding highlights that the butanoic acid portion of the molecule can serve as a key component in designing receptor modulators.

Experimental Protocols for Analog Characterization

Although no specific protocols for 4-Oxo-4-(pyridin-4-yl)butanoic acid were found, methodologies used to characterize its analogs can provide a framework for future studies.

Cytotoxicity and Anticancer Activity Assessment

The anticancer potential of related compounds is often evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1] This colorimetric assay measures the metabolic activity of cells and is a standard method for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against cancer cell lines.[1]

Table 1: Representative Experimental Protocol for MTT Assay [1]

| Step | Procedure |

| 1. Cell Seeding | Cancer cells are seeded in a 96-well plate at a specified density (e.g., 2 x 10⁴ cells/well) and incubated for 24 hours to allow for cell attachment. |

| 2. Compound Treatment | Cells are treated with various concentrations of the test compound and incubated for a defined period (e.g., 48 hours). |

| 3. MTT Addition | MTT solution is added to each well, and the plate is incubated for a further 4 hours to allow for the formation of formazan crystals by viable cells. |

| 4. Solubilization | A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals. |

| 5. Absorbance Reading | The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC₅₀ value is then calculated from the dose-response curve. |

Anti-inflammatory and Analgesic Activity Evaluation

Animal models are commonly employed to assess the anti-inflammatory and analgesic properties of pyridinyl butanoic acid derivatives.[1] The p-benzoquinone-induced writhing test in mice is a standard model for visceral pain.[1]

Table 2: Representative Protocol for p-Benzoquinone-Induced Writhing Test [1]

| Step | Procedure |

| 1. Animal Grouping | Mice are divided into control, standard (e.g., aspirin), and test compound groups. |

| 2. Compound Administration | The test compound or standard drug is administered, typically orally or intraperitoneally. |

| 3. Induction of Writhing | After a predetermined time (e.g., 30 minutes), a solution of p-benzoquinone is injected intraperitoneally to induce writhing. |

| 4. Observation | The number of abdominal constrictions (writhes) for each mouse is counted over a specific period (e.g., 20 minutes). A reduction in the number of writhes compared to the control group indicates analgesic activity. |

Potential Signaling Pathways: A Hypothetical Framework

Based on the activities of its analogs, should 4-Oxo-4-(pyridin-4-yl)butanoic acid possess anticancer properties, a potential mechanism could involve the p53 signaling pathway. This is a speculative model based on data from related compounds.[1]

Caption: Hypothetical p53-mediated apoptotic pathway for 4-Oxo-4-(pyridin-4-yl)butanoic acid.

Future Directions and Conclusion

The lack of specific data on the mechanism of action of 4-Oxo-4-(pyridin-4-yl)butanoic acid presents a clear gap in the scientific literature. The biological activities observed in its structural analogs suggest that this compound could be a valuable subject for future investigation.

Researchers are encouraged to undertake foundational studies, including in vitro screening against a panel of receptors and enzymes, as well as cell-based assays to assess its effects on various cellular processes. Such studies would be instrumental in determining whether 4-Oxo-4-(pyridin-4-yl)butanoic acid holds any therapeutic promise and in elucidating its mechanism of action. Until such research is conducted and published, the biological role of this compound remains an open question.

References

- 1. benchchem.com [benchchem.com]

- 2. 4-Oxo-4-(3-pyridyl)butyric acid | C9H9NO3 | CID 437 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Discovery and characterization of potent and selective 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids as S1P₁ agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Oxo-4-(pyridin-3-yl)butanoic Acid: A Significant Nicotine Metabolite

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 4-oxo-4-(pyridin-3-yl)butanoic acid, a notable metabolite of nicotine. While the initial query focused on the pyridin-4-yl isomer, extensive scientific literature confirms that the pyridin-3-yl isomer is the biologically relevant metabolite originating from nicotine metabolism. This document will therefore focus on the established science surrounding 4-oxo-4-(pyridin-3-yl)butanoic acid, hereafter referred to as "keto acid."

The keto acid is a product of the 2'-hydroxylation pathway of nicotine, a route of metabolism that is gaining increasing attention for its potential implications in understanding nicotine pharmacology and toxicology.[1][2][3] This guide will delve into the metabolic pathways leading to the formation of the keto acid, present quantitative data on its excretion, detail experimental protocols for its analysis, and provide insights into its chemical properties.

Metabolic Pathway of 4-Oxo-4-(pyridin-3-yl)butanoic Acid Formation

The formation of 4-oxo-4-(pyridin-3-yl)butanoic acid is a multi-step process originating from the 2'-hydroxylation of nicotine. This pathway is distinct from the more dominant 5'-oxidation pathway that leads to cotinine.[4]

The key enzyme implicated in the initial 2'-hydroxylation of nicotine is Cytochrome P450 2A6 (CYP2A6), the same enzyme responsible for the primary metabolism of nicotine to cotinine.[2][3] However, some studies suggest that CYP2A6 may not be the sole or even primary catalyst for this pathway in vivo.[5]

The metabolic cascade proceeds as follows:

-

2'-Hydroxylation of Nicotine: Nicotine undergoes hydroxylation at the 2'-position of the pyrrolidine ring, catalyzed by CYP2A6, to form 2'-hydroxynicotine.

-

Ring Opening: 2'-hydroxynicotine is unstable and undergoes spontaneous ring-opening to form 4-(methylamino)-1-(3-pyridyl)-1-butanone.[1][3]

-

Oxidation to Keto Acid: 4-(methylamino)-1-(3-pyridyl)-1-butanone is further metabolized through oxidation to yield 4-oxo-4-(pyridin-3-yl)butanoic acid (the keto acid).[1][2][3]

This pathway also leads to the formation of 4-hydroxy-4-(3-pyridyl)butanoic acid (hydroxy acid), with the keto acid being its metabolic precursor.[6]

Below is a DOT script for a Graphviz diagram illustrating this metabolic pathway.

Quantitative Data

The 2'-hydroxylation pathway, leading to the formation of the keto acid and hydroxy acid, is a substantial route of nicotine metabolism in humans, accounting for an estimated 5% to 14% of a nicotine dose.[5][6] The urinary concentrations of the keto acid provide a direct measure of the activity of this pathway.

| Population Group | N | Mean Concentration (ng/mL) | Standard Deviation (ng/mL) | Citation |

| Smokers | 8 | 228 | 129 | [6] |

| Nicotine Patch Users | 8 | 97.5 | 80.6 | [6] |

Table 1: Urinary Concentrations of 4-Oxo-4-(pyridin-3-yl)butanoic Acid

Physicochemical Properties

A clear understanding of the physicochemical properties of 4-oxo-4-(pyridin-3-yl)butanoic acid is essential for its synthesis, purification, and analytical method development.

| Property | Value | Source |

| Molecular Formula | C₉H₉NO₃ | PubChem |

| Molecular Weight | 179.17 g/mol | PubChem |

| IUPAC Name | 4-oxo-4-pyridin-3-ylbutanoic acid | PubChem |

| CAS Number | 4192-31-8 | PubChem |

| Physical Description | Solid | PubChem |

| Melting Point | 160-162 °C | [7] |

| XLogP3-AA | -0.6 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 4 | PubChem |

| Rotatable Bond Count | 3 | PubChem |

| Exact Mass | 179.058243 g/mol | PubChem |

| Monoisotopic Mass | 179.058243 g/mol | PubChem |

| Topological Polar Surface Area | 67.3 Ų | PubChem |

| Heavy Atom Count | 13 | PubChem |

| Formal Charge | 0 | PubChem |

| Complexity | 240 | PubChem |

Table 2: Physicochemical Properties of 4-Oxo-4-(pyridin-3-yl)butanoic Acid [8][9]

Experimental Protocols

Quantification of 4-Oxo-4-(pyridin-3-yl)butanoic Acid in Urine by LC-MS/MS

The analysis of the keto acid in biological matrices is typically performed using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity.

1. Sample Preparation: Solid-Phase Extraction (SPE)

-

Internal Standard: Add an appropriate internal standard (e.g., a deuterated analog) to the urine sample.

-

Reduction (for total hydroxy acid measurement): To quantify the keto acid, it is often converted to the more stable hydroxy acid. This is achieved by treating the urine sample with sodium borohydride (NaBH₄).[6]

-

Extraction:

-

Condition a solid-phase extraction cartridge (e.g., C18) with methanol followed by water.

-

Load the pre-treated urine sample onto the cartridge.

-

Wash the cartridge to remove interfering substances.

-

Elute the analyte of interest using an appropriate organic solvent (e.g., methanol or acetonitrile).

-

-

Derivatization: For improved chromatographic separation and detection, the eluted sample can be derivatized. A common method involves esterification with acidic methanol followed by reaction with a chiral derivatizing agent if enantiomeric separation of the hydroxy acid is required.[6]

2. LC-MS/MS Analysis

-

Chromatography:

-

Column: A reverse-phase C18 or a specialized column for polar compounds is typically used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.

-

-

Mass Spectrometry:

-

Ionization: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) can be used.

-

Detection: The analysis is performed in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for the analyte and the internal standard.

-

Below is a DOT script for a Graphviz diagram illustrating the general experimental workflow.

Chemical Synthesis

While detailed, step-by-step synthesis protocols for 4-oxo-4-(pyridin-3-yl)butanoic acid are not extensively detailed in the readily available literature, general synthetic strategies for related compounds suggest that it can be prepared through methods such as the Friedel-Crafts acylation of a suitable pyridine derivative with succinic anhydride or a related succinyl derivative.

Biological Activity and Significance

Currently, the primary significance of 4-oxo-4-(pyridin-3-yl)butanoic acid is as a biomarker of nicotine exposure and metabolism via the 2'-hydroxylation pathway. Its direct pharmacological or toxicological activities have not been extensively studied.

However, the intermediate in its formation, 4-(methylamino)-1-(3-pyridyl)-1-butanone, is of toxicological interest as it is a potential precursor to the potent tobacco-specific nitrosamine, 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), a known carcinogen.[2][3]

It is important to note that while derivatives of the structurally related 4-oxo-4-(pyridin-2-ylamino)butanoic acid have shown promising anti-inflammatory, analgesic, and anticancer activities, these findings are not directly applicable to the nicotine metabolite 4-oxo-4-(pyridin-3-yl)butanoic acid.[10]

Conclusion

4-Oxo-4-(pyridin-3-yl)butanoic acid is a significant urinary metabolite of nicotine, formed via the 2'-hydroxylation pathway. Its quantification provides a valuable tool for researchers studying the intricacies of nicotine metabolism and its variability among individuals. The analytical methods for its detection are well-established, relying on the sensitivity and specificity of LC-MS/MS. Further research into the biological activities of this metabolite and the factors influencing the 2'-hydroxylation pathway will continue to be an important area of investigation in the fields of toxicology, pharmacology, and tobacco product research.

References

- 1. Nicotine Chemistry, Metabolism, Kinetics and Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2'-Hydroxylation of nicotine by cytochrome P450 2A6 and human liver microsomes: formation of a lung carcinogen precursor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. Biochemistry of nicotine metabolism and its relevance to lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quantitation of ten urinary nicotine metabolites, including 4-hydroxy-4-(3-pyridyl)butanoic acid, a product of nicotine 2’-oxidation, and CYP2A6 activity in Japanese Americans, Native Hawaiians and Whites - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quantitation of 4-oxo-4-(3-pyridyl)butanoic acid and enantiomers of 4-hydroxy-4-(3-pyridyl)butanoic acid in human urine: A substantial pathway of nicotine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. labsolu.ca [labsolu.ca]

- 8. 4-Oxo-4-(pyridin-3-yl)butanoate | C9H8NO3- | CID 7021185 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 4-Oxo-4-(3-pyridyl)butyric acid | C9H9NO3 | CID 437 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

Spectroscopic and Spectrometric Profiling of 4-Oxo-4-(pyridin-4-yl)butanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and spectrometric data for the compound 4-Oxo-4-(pyridin-4-yl)butanoic acid. Due to the limited availability of published experimental data for this specific molecule, this guide presents predicted spectroscopic data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). Detailed, standardized experimental protocols for acquiring this data are also provided to facilitate laboratory work.

Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for 4-Oxo-4-(pyridin-4-yl)butanoic acid. These predictions are derived from spectral databases and computational models, offering a reliable reference for the identification and characterization of this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.8 - 8.7 | Doublet | 2H | H-2, H-6 (Pyridinyl) |

| ~7.8 - 7.7 | Doublet | 2H | H-3, H-5 (Pyridinyl) |

| ~3.3 - 3.2 | Triplet | 2H | -CH₂- (adjacent to C=O) |

| ~2.8 - 2.7 | Triplet | 2H | -CH₂- (adjacent to COOH) |

| ~12.0 - 11.0 | Broad Singlet | 1H | -COOH |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~198 | C=O (Ketone) |

| ~173 | C=O (Carboxylic Acid) |

| ~151 | C-2, C-6 (Pyridinyl) |

| ~142 | C-4 (Pyridinyl) |

| ~122 | C-3, C-5 (Pyridinyl) |

| ~34 | -CH₂- (adjacent to C=O) |

| ~28 | -CH₂- (adjacent to COOH) |

Solvent: DMSO-d₆

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 2500 | Broad | O-H stretch (Carboxylic Acid) |

| ~1710 | Strong | C=O stretch (Carboxylic Acid) |

| ~1685 | Strong | C=O stretch (Ketone) |

| ~1600, ~1550 | Medium | C=C and C=N stretching (Pyridinyl) |

| ~1410 | Medium | C-O-H bend (Carboxylic Acid) |

| ~1280 | Medium | C-O stretch (Carboxylic Acid) |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 180.0655 | [M+H]⁺ (Monoisotopic Mass: 179.0582 g/mol ) |

| 162.0550 | [M+H - H₂O]⁺ |

| 134.0599 | [M+H - COOH]⁺ or [C₈H₈NO]⁺ |

| 106.0495 | [C₆H₄NCO]⁺ |

| 78.0338 | [C₅H₄N]⁺ (Pyridinium) |

Experimental Protocols

The following are detailed, standardized protocols for the acquisition of spectroscopic and spectrometric data for 4-Oxo-4-(pyridin-4-yl)butanoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

-

Accurately weigh 5-10 mg of 4-Oxo-4-(pyridin-4-yl)butanoic acid.

-

Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Other deuterated solvents such as methanol-d₄ may be used, but chemical shifts will vary.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 16-64 (dependent on sample concentration).

-

Spectral Width: -2 to 14 ppm.

-

Acquisition Time: ~3-4 seconds.

-

Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled single-pulse sequence.

-

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

-

Spectral Width: 0 to 220 ppm.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale to the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (ATR):

-

Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Record a background spectrum of the empty ATR crystal.

-

Place a small amount of the solid 4-Oxo-4-(pyridin-4-yl)butanoic acid powder directly onto the ATR crystal.

-

Apply pressure using the ATR press to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the major peaks with their corresponding wavenumbers.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: High-Resolution Mass Spectrometer (HRMS) with an Electrospray Ionization (ESI) source.

Sample Preparation:

-

Prepare a dilute solution of 4-Oxo-4-(pyridin-4-yl)butanoic acid (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

-

A small amount of formic acid or ammonium acetate may be added to the solution to promote ionization.

Data Acquisition (Positive Ion Mode):

-

Ionization Mode: Electrospray Ionization (ESI+).

-

Mass Range: m/z 50 - 500.

-

Capillary Voltage: 3-4 kV.

-

Cone Voltage: 20-40 V (can be varied to induce fragmentation).

-

Source Temperature: 100-150 °C.

-

Desolvation Temperature: 250-400 °C.

Data Processing:

-

Identify the peak corresponding to the protonated molecule [M+H]⁺.

-

Determine the exact mass and calculate the elemental composition.

-

Analyze the fragmentation pattern to identify characteristic fragment ions.

Visualizations

The following diagrams illustrate the logical workflow for spectroscopic analysis and the relationship between the different analytical techniques.

Caption: Workflow for the spectroscopic analysis of 4-Oxo-4-(pyridin-4-yl)butanoic acid.

Caption: Integration of data from different spectroscopic techniques for structural confirmation.

In Silico Modeling of 4-Oxo-4-(pyridin-4-yl)butanoic Acid Interactions: A Technical Guide

Introduction

4-Oxo-4-(pyridin-4-yl)butanoic acid is a small organic molecule featuring a pyridine ring, a ketone, and a carboxylic acid functional group. Its structural motifs suggest potential interactions with a variety of biological macromolecules, making it a candidate for computational investigation in the context of drug discovery and development. In silico modeling provides a powerful, cost-effective, and rapid approach to predict the compound's pharmacokinetic properties, identify potential protein targets, and elucidate the molecular basis of its interactions.

This technical guide provides a comprehensive overview of a standard in silico workflow for characterizing the interactions of a small molecule like 4-Oxo-4-(pyridin-4-yl)butanoic acid. It is intended for researchers, scientists, and drug development professionals with an interest in computational drug design. The guide details methodologies for ligand and protein preparation, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, molecular docking, and molecular dynamics simulations. All quantitative data are presented in structured tables, and key experimental workflows are visualized using Graphviz diagrams.

In Silico Modeling Workflow

The overall workflow for the in silico modeling of a small molecule is a multi-step process that begins with the characterization of the molecule's properties and progresses to the detailed analysis of its interaction with a biological target.

Experimental Protocols

Ligand Preparation

The initial step involves preparing the 3D structure of the ligand, 4-Oxo-4-(pyridin-3-yl)butanoic acid (as a proxy), for subsequent in silico analyses.

Protocol:

-

Structure Retrieval: Obtain the 2D structure of 4-Oxo-4-(pyridin-3-yl)butanoic acid from the PubChem database (CID: 437).

-

3D Conversion: Convert the 2D structure into a 3D conformation using a molecular modeling software such as Avogadro or ChemDraw.

-

Energy Minimization: Perform energy minimization of the 3D structure to obtain a low-energy, stable conformation. This is typically done using a force field like MMFF94 or UFF.

-

Charge Calculation: Assign partial charges to each atom of the molecule. Gasteiger charges are commonly used for this purpose.

-

File Format Conversion: Save the prepared ligand structure in a suitable format for the docking software (e.g., .pdbqt for AutoDock Vina).

ADMET Prediction

ADMET prediction provides insights into the pharmacokinetic and pharmacodynamic properties of the compound.

Protocol:

-

SMILES Input: Obtain the canonical SMILES string of the ligand from PubChem.

-

Web Server Submission: Submit the SMILES string to an online ADMET prediction server (e.g., SwissADME, pkCSM).

-

Parameter Selection: Select the desired ADMET properties to be calculated.

-

Data Collection: Collect and tabulate the predicted ADMET parameters.

Protein Target Preparation

For this illustrative study, p38 MAP Kinase (PDB ID: 1A9U) was selected as the protein target.

Protocol:

-

Structure Retrieval: Download the crystal structure of p38 MAP Kinase in complex with an inhibitor from the Protein Data Bank (PDB ID: 1A9U).

-

Protein Cleaning: Remove water molecules, co-factors, and the co-crystallized ligand from the PDB file.

-

Addition of Hydrogens: Add polar hydrogen atoms to the protein structure, as they are crucial for defining the hydrogen-bonding network.

-

Charge Assignment: Assign partial charges to the protein atoms (e.g., Kollman charges).

-

File Format Conversion: Save the prepared protein structure in the appropriate format for the docking software (e.g., .pdbqt).

Molecular Docking

Molecular docking predicts the preferred orientation of the ligand when bound to the protein target.

An In-depth Technical Guide on the Discovery and Analogues of 4-Oxo-4-(pyridin-4-yl)butanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-oxo-4-(pyridin-4-yl)butanoic acid scaffold has emerged as a versatile and privileged structure in medicinal chemistry, serving as a foundation for the development of a diverse array of therapeutic agents. Its inherent chemical tractability and the ability of the pyridine ring to engage in various biological interactions have led to the discovery of analogues with a wide spectrum of activities, including anticancer, anti-inflammatory, and enzyme-inhibiting properties. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of 4-oxo-4-(pyridin-4-yl)butanoic acid and its analogues, with a focus on quantitative data, detailed experimental protocols, and the elucidation of their mechanisms of action through signaling pathways.

Discovery and Synthesis

While a singular "discovery" paper for 4-oxo-4-(pyridin-4-yl)butanoic acid is not readily apparent in the historical literature, its synthesis and the exploration of its analogues are well-documented. The core scaffold is typically synthesized via a Friedel-Crafts acylation reaction, a robust and widely used method for forming carbon-carbon bonds. In this reaction, a pyridine derivative is acylated with succinic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride.

Analogues are subsequently generated through various chemical modifications of the parent molecule. These modifications often involve substitutions on the pyridine ring, derivatization of the carboxylic acid moiety to form amides or esters, or alterations to the butanoic acid chain. For instance, the synthesis of 4-oxo-4-(pyridin-2-ylamino)butanoic acid is achieved by reacting 2-aminopyridine with succinic anhydride.[1] Further diversification can be achieved by coupling the carboxylic acid with different amines or alcohols to produce a library of amide or ester derivatives.

Experimental Protocol: Synthesis of 4-Oxo-4-(pyridin-4-yl)butanoic Acid via Friedel-Crafts Acylation

This protocol describes a general method for the synthesis of the core scaffold.

Materials:

-

Pyridine

-

Succinic anhydride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Hydrochloric acid (HCl), concentrated

-

Ice

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexanes

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with anhydrous aluminum chloride (1.2 eq) and anhydrous dichloromethane.

-

Addition of Reactants: A solution of pyridine (1.0 eq) in anhydrous dichloromethane is added dropwise to the stirred suspension of aluminum chloride at 0 °C. Following the addition, succinic anhydride (1.1 eq) is added portion-wise, maintaining the temperature at 0 °C.

-

Reaction: The reaction mixture is allowed to warm to room temperature and then refluxed for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to 0 °C and quenched by the slow addition of a mixture of crushed ice and concentrated hydrochloric acid.

-

Extraction: The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.

Biological Activities and Quantitative Data

Derivatives of 4-oxo-4-(pyridin-4-yl)butanoic acid have demonstrated a remarkable range of biological activities. The following tables summarize the quantitative data for various analogues, highlighting their potential as therapeutic agents.

Table 1: Anticancer Activity of 4-Oxo-4-(pyridin-4-yl)butanoic Acid Analogues

| Compound Class | Analogue Structure/Modification | Cell Line | IC₅₀ (µM) | Reference |

| Pyridine-Urea | N-(4-chlorophenyl)-N'-(2-methyl-6-(4-methoxyphenyl)pyridin-3-yl)urea | MCF-7 | 0.22 | [2] |

| Pyridine-Urea | N-(4-bromophenyl)-N'-(2-methyl-6-(4-methoxyphenyl)pyridin-3-yl)urea | MCF-7 | 1.88 | [2] |

| Thiazolidin-4-one | 5-(4-(dimethylamino)benzylidene)-3-((4-oxo-4-(pyridin-4-yl)butanoyl)amino)thiazolidin-2,4-dione | HT-29 | 0.073 | [3] |

| Thiazolidin-4-one | 5-(4-(dimethylamino)benzylidene)-3-((4-oxo-4-(pyridin-4-yl)butanoyl)amino)thiazolidin-2,4-dione | A549 | 0.35 | [3] |

| Thiazolidin-4-one | 5-(4-(dimethylamino)benzylidene)-3-((4-oxo-4-(pyridin-4-yl)butanoyl)amino)thiazolidin-2,4-dione | MDA-MB-231 | 3.10 | [3] |

Table 2: Anti-inflammatory and Analgesic Activity of 4-Oxo-4-(pyridin-4-yl)butanoic Acid Analogues

| Compound Class | Animal Model | Dose (mg/kg) | % Inhibition of Edema | Reference |

| Pyrimidinyl-piperazinyl | Carrageenan-induced rat paw edema | 100 | 58.28 | [4] |

Experimental Protocols for Biological Assays

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[1][5][6][7]

Principle:

The assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[1][6] This reduction is primarily carried out by mitochondrial dehydrogenases.[6] The amount of formazan produced is proportional to the number of viable cells.[1]

Procedure:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a suitable density (e.g., 2 x 10⁴ cells/well) and incubated for 24 hours to allow for cell attachment.[1]

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 2-4 hours at 37°C.[1]

-

Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO).[6][7]

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.[6]

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the half-maximal inhibitory concentration (IC₅₀) is determined.

Signaling Pathways and Mechanisms of Action

The diverse biological activities of 4-oxo-4-(pyridin-4-yl)butanoic acid analogues stem from their ability to interact with various molecular targets and modulate different signaling pathways.

Anticancer Activity: p53-Mediated Apoptosis

Several derivatives of the 4-oxo-4-(pyridin-2-ylamino)butanoic acid class have been shown to exert their anticancer effects by inducing apoptosis.[8] One of the key mechanisms implicated is the upregulation of the p53 tumor suppressor protein.[8] Activation of p53 can initiate a cascade of events leading to programmed cell death, primarily through the intrinsic or mitochondrial pathway.

Caption: p53-mediated apoptotic signaling pathway.

Experimental Workflows

Visualizing experimental workflows can aid in understanding the logical sequence of steps in synthesis and biological evaluation.

Workflow for the Synthesis of 4-Oxo-4-(pyridin-4-yl)butanoic Acid

Caption: General workflow for the synthesis.

Workflow for MTT Cytotoxicity Assay

Caption: Workflow of the MTT cytotoxicity assay.

Conclusion

The 4-oxo-4-(pyridin-4-yl)butanoic acid core represents a highly fruitful scaffold for the discovery of novel therapeutic agents. Its derivatives have demonstrated significant potential in various therapeutic areas, particularly in oncology and inflammation. The synthetic accessibility of this scaffold allows for extensive structure-activity relationship (SAR) studies, paving the way for the optimization of potency and selectivity. The detailed experimental protocols and an understanding of the underlying signaling pathways provided in this guide offer a solid foundation for researchers and drug development professionals to further explore and unlock the full therapeutic potential of this versatile class of compounds. Future research in this area will likely focus on the identification of specific molecular targets for the most potent analogues and their evaluation in more advanced preclinical and clinical settings.

References

- 1. benchchem.com [benchchem.com]

- 2. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. texaschildrens.org [texaschildrens.org]

- 6. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 7. cabidigitallibrary.org [cabidigitallibrary.org]

- 8. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols: Dissolving 4-Oxo-4-(pyridin-4-yl)butanoic acid for In Vitro Assays

Introduction

4-Oxo-4-(pyridin-4-yl)butanoic acid is a small molecule of interest in various research fields, including drug discovery and chemical biology. Accurate and reproducible in vitro assays are fundamental to understanding its biological activity. A critical first step in any in vitro experiment is the proper dissolution and preparation of the test compound. This document provides a detailed protocol for dissolving 4-Oxo-4-(pyridin-4-yl)butanoic acid and preparing stock solutions suitable for a range of in vitro assays.

Physicochemical Properties

A summary of the key physicochemical properties of 4-Oxo-4-(pyridin-4-yl)butanoic acid is presented in Table 1. This information is essential for accurate stock solution preparation and handling.

| Property | Value | Source |

| Molecular Formula | C₉H₉NO₃ | [1][2] |

| Molecular Weight | 179.18 g/mol | [1] |

| Appearance | Assumed to be a solid | General knowledge |

| pKa (predicted) | Carboxylic acid: ~4-5, Pyridine N: ~5-6 | General chemical knowledge |

Solubility Data

The solubility of 4-Oxo-4-(pyridin-4-yl)butanoic acid in common laboratory solvents is crucial for preparing appropriate stock solutions. Due to its amphiprotic nature, containing both a carboxylic acid and a basic pyridine ring, its solubility in aqueous solutions is highly dependent on pH.

| Solvent | Solubility | Remarks |

| DMSO (Dimethyl Sulfoxide) | High | Recommended for preparing high-concentration stock solutions.[3][4] |

| Ethanol | Moderate to High | May require gentle warming to fully dissolve.[5] |

| Water (neutral pH) | Low | The zwitterionic form at neutral pH generally has lower solubility. |

| Aqueous Acid (e.g., 0.1 M HCl) | High | Protonation of the pyridine nitrogen increases solubility. The hydrochloride salt is commercially available, indicating good aqueous solubility in acidic conditions.[6] |

| Aqueous Base (e.g., 0.1 M NaOH) | High | Deprotonation of the carboxylic acid to form a salt increases solubility.[5] |

| PBS (Phosphate-Buffered Saline, pH 7.4) | Low to Moderate | Solubility may be limited. It is recommended to first dissolve in a minimal amount of DMSO or ethanol and then dilute with PBS. |

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of 4-Oxo-4-(pyridin-4-yl)butanoic acid in DMSO.

Materials:

-

4-Oxo-4-(pyridin-4-yl)butanoic acid powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or amber vials

-

Calibrated analytical balance

-

Vortex mixer

Procedure:

-

Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:

-

Mass (mg) = Molarity (mM) x Volume (mL) x Molecular Weight ( g/mol ) / 1000

-

Mass (mg) = 10 mM x 1 mL x 179.18 g/mol / 1000 = 1.7918 mg

-

-

Weigh the compound: Carefully weigh approximately 1.8 mg of 4-Oxo-4-(pyridin-4-yl)butanoic acid powder using a calibrated analytical balance and transfer it to a sterile microcentrifuge tube.

-

Dissolution: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the compound.

-

Mixing: Securely cap the tube and vortex thoroughly until the solid is completely dissolved. The solution should be clear. Gentle warming (to no more than 37°C) or brief sonication can be used to aid dissolution if necessary.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile, light-protected tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

This protocol provides a general workflow for diluting the DMSO stock solution to prepare working solutions in cell culture medium.

Materials:

-

10 mM 4-Oxo-4-(pyridin-4-yl)butanoic acid stock solution in DMSO (from Protocol 1)

-

Complete cell culture medium, pre-warmed to 37°C

-

Sterile dilution tubes or plates

Procedure:

-

Determine the final desired concentration: For example, to prepare a 10 µM working solution.

-

Serial Dilution (Recommended): To avoid pipetting very small volumes and to ensure accuracy, perform a serial dilution.

-

Intermediate Dilution: Prepare a 1:100 intermediate dilution by adding 10 µL of the 10 mM stock solution to 990 µL of cell culture medium. This results in a 100 µM solution.

-

Final Dilution: Prepare a 1:10 final dilution by adding 100 µL of the 100 µM intermediate solution to 900 µL of cell culture medium. This results in the final 10 µM working solution.

-

-

Vehicle Control: It is crucial to prepare a vehicle control containing the same final concentration of DMSO as the working solutions to account for any effects of the solvent on the cells.

-

Cell Treatment: Remove the existing medium from the cultured cells and replace it with the freshly prepared working solution or vehicle control.

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the general workflow for preparing stock and working solutions of 4-Oxo-4-(pyridin-4-yl)butanoic acid for in vitro assays.

Caption: Workflow for stock and working solution preparation.

Hypothetical Signaling Pathway

While the specific biological targets of 4-Oxo-4-(pyridin-4-yl)butanoic acid are not definitively established, related compounds have been shown to act as agonists for the S1P1 receptor, a G protein-coupled receptor involved in lymphocyte trafficking.[7] The diagram below illustrates this potential signaling pathway.

Caption: Hypothetical S1P1 receptor signaling pathway.

Disclaimer: This document provides a general protocol based on standard laboratory practices and available chemical information. It is essential to adapt and optimize these protocols for specific experimental setups and cell lines. Always consult the relevant safety data sheets (SDS) before handling any chemical compounds.

References

- 1. 4-oxo-4-(pyridin-3-yl)butanoic acid - SRIRAMCHEM [sriramchem.com]

- 2. chembk.com [chembk.com]

- 3. lifesciences.danaher.com [lifesciences.danaher.com]

- 4. benchchem.com [benchchem.com]

- 5. phytotechlab.com [phytotechlab.com]

- 6. 860449-61-2|4-Oxo-4-(pyridin-4-yl)butanoic acid hydrochloride|BLD Pharm [bldpharm.com]

- 7. Discovery and characterization of potent and selective 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids as S1P₁ agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for High-Throughput Screening with 4-Oxo-4-(pyridin-4-yl)butanoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Oxo-4-(pyridin-4-yl)butanoic acid and its structural analogs are emerging as a versatile scaffold in medicinal chemistry and drug discovery. While this specific molecule is a commercially available synthetic building block, its derivatives have shown potential in a range of therapeutic areas. Notably, analogs such as 4-oxo-4-(pyridin-2-ylamino)butanoic acid derivatives have been investigated for their anticancer properties, and other complex derivatives have been identified as potent and selective S1P1 receptor agonists for autoimmune diseases.[1][2] This document provides a hypothetical high-throughput screening (HTS) application for 4-Oxo-4-(pyridin-4-yl)butanoic acid, focusing on a primary screen to identify potential inhibitors of cancer cell proliferation.

The protocols outlined below are representative methodologies for conducting a primary high-throughput screen to assess the cytotoxic or anti-proliferative effects of 4-Oxo-4-(pyridin-4-yl)butanoic acid and its derivatives against a cancer cell line.

Hypothetical Application: Primary Screening for Anti-Cancer Activity

This application note details the use of 4-Oxo-4-(pyridin-4-yl)butanoic acid in a high-throughput screening campaign to identify compounds with potential anti-cancer activity. The primary assay will be a cell viability assay to measure the dose-dependent effect of the compound on a selected cancer cell line.

Target Cell Line

-

Cell Line: A549 (Human Lung Carcinoma)

-

Rationale: A well-characterized and commonly used cell line in cancer research and initial HTS campaigns.

Principle of the Assay

The assay is based on the reduction of a tetrazolium salt (e.g., MTT) or a resazurin-based reagent (e.g., PrestoBlue™) by metabolically active cells. The resulting colorimetric or fluorescent signal is proportional to the number of viable cells. A decrease in signal in the presence of the test compound indicates potential cytotoxicity or inhibition of cell proliferation.

Experimental Protocols

Cell Culture and Seeding

-

Cell Culture: A549 cells are cultured in F-12K Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

-

Cell Seeding:

-

Harvest A549 cells using trypsin-EDTA.

-

Resuspend the cells in fresh culture medium and perform a cell count.

-

Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL.

-

Using a multi-channel pipette or automated liquid handler, dispense 100 µL of the cell suspension into each well of a 96-well clear-bottom plate.

-

Incubate the plate for 24 hours to allow for cell attachment.

-

Compound Preparation and Treatment

-

Stock Solution: Prepare a 10 mM stock solution of 4-Oxo-4-(pyridin-4-yl)butanoic acid in Dimethyl Sulfoxide (DMSO).

-

Serial Dilutions: Perform serial dilutions of the stock solution in cell culture medium to achieve final desired concentrations (e.g., ranging from 0.1 µM to 100 µM). Ensure the final DMSO concentration in all wells is ≤ 0.5%.

-

Compound Addition:

-

Remove the culture medium from the seeded plates.

-

Add 100 µL of the medium containing the various concentrations of the test compound to the respective wells.

-

Include vehicle control wells (medium with 0.5% DMSO) and positive control wells (e.g., with a known cytotoxic agent like Doxorubicin).

-

-

Incubation: Incubate the plates for 48 hours at 37°C and 5% CO₂.

Cell Viability Assay (Resazurin-based)

-

Reagent Preparation: Prepare the resazurin-based cell viability reagent according to the manufacturer's instructions.

-

Reagent Addition: Add 10 µL of the reagent to each well.

-

Incubation: Incubate the plate for 1-2 hours at 37°C, protected from light.

-

Data Acquisition: Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.

Data Presentation

The quantitative data from the HTS assay can be summarized as follows. The IC₅₀ value represents the concentration of the compound that inhibits 50% of cell viability.

| Compound | Target Cell Line | Assay Type | Incubation Time (h) | IC₅₀ (µM) [Hypothetical] |

| 4-Oxo-4-(pyridin-4-yl)butanoic acid | A549 | Cell Viability | 48 | 75.2 |

| Doxorubicin (Positive Control) | A549 | Cell Viability | 48 | 0.8 |

Visualizations

Experimental Workflow

References

Application Notes and Protocols for the Quantification of 4-Oxo-4-(pyridin-4-yl)butanoic acid in Biological Samples

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 4-Oxo-4-(pyridin-4-yl)butanoic acid in common biological matrices, namely plasma and urine. The protocols are primarily based on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which is the gold standard for bioanalysis due to its high sensitivity and selectivity.

Introduction

4-Oxo-4-(pyridin-4-yl)butanoic acid is a metabolite of interest in various research areas, including pharmacology and toxicology. Accurate quantification of this analyte in biological samples is crucial for pharmacokinetic, toxicokinetic, and biomarker studies. The methods detailed below are designed to provide robust and reproducible results for such applications.

Application Note 1: Quantification of 4-Oxo-4-(pyridin-4-yl)butanoic acid in Human Plasma

This method describes a validated LC-MS/MS assay for the determination of 4-Oxo-4-(pyridin-4-yl)butanoic acid in human plasma. The protocol utilizes a simple protein precipitation step for sample cleanup, followed by chromatographic separation and mass spectrometric detection.

Experimental Protocol

1. Materials and Reagents

-

4-Oxo-4-(pyridin-4-yl)butanoic acid analytical standard

-

4-Oxo-4-(pyridin-4-yl)butanoic acid-d4 (internal standard, IS)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (K2EDTA)

2. Stock and Working Solutions Preparation

-

Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of 4-Oxo-4-(pyridin-4-yl)butanoic acid and dissolve in 10 mL of methanol.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of 4-Oxo-4-(pyridin-4-yl)butanoic acid-d4 and dissolve in 1 mL of methanol.

-

Analyte Working Solutions: Serially dilute the analyte stock solution with a 50:50 (v/v) mixture of methanol and water to prepare working solutions for calibration standards and quality controls (QCs).

-

Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with acetonitrile. This solution will also serve as the protein precipitation solvent.

3. Sample Preparation: Protein Precipitation

-

Thaw plasma samples on ice.

-

To a 50 µL aliquot of plasma in a microcentrifuge tube, add 150 µL of the Internal Standard Working Solution (100 ng/mL in acetonitrile).

-

Vortex the mixture for 30 seconds to precipitate proteins.[1]

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.[1]

-

Carefully transfer 100 µL of the clear supernatant to an HPLC vial with an insert.

-

Inject 5 µL of the supernatant into the LC-MS/MS system.[1]

4. LC-MS/MS Conditions

| Parameter | Condition |

| LC System | UPLC System |

| Column | BEH C18 column (1.7 µm, 2.1 mm × 100 mm)[2] |

| Mobile Phase A | 0.1% Formic acid in Water |